molecular formula C22H22N2O4 B11636499 Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11636499
M. Wt: 378.4 g/mol
InChI Key: BRJNWRQRSHFFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functional Group Introduction: The introduction of the methoxycarbonyl and amino groups can be achieved through nucleophilic substitution reactions. For instance, the methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Final Assembly: The final compound is assembled by coupling the quinoline derivative with the appropriate phenylamine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoline ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, potentially leading to the formation of amines or dihydroquinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the methoxycarbonyl group.

Major Products

    Oxidation: Carboxylic acids or quinoline N-oxides.

    Reduction: Amines or dihydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its quinoline core is a common motif in many drugs, and modifications to its structure can lead to compounds with antibacterial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new treatments for diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it suitable for applications that require specific interactions with light or other chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline-3-carboxylate derivatives: These compounds share a similar structure and are studied for their potential therapeutic applications.

Uniqueness

Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other quinoline derivatives.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 4-(4-methoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C22H22N2O4/c1-5-28-22(26)18-12-23-19-14(3)10-13(2)11-17(19)20(18)24-16-8-6-15(7-9-16)21(25)27-4/h6-12H,5H2,1-4H3,(H,23,24)

InChI Key

BRJNWRQRSHFFIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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